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molecular formula C11H15ClO2 B8556736 1-(Chloromethyl)-2,5-dimethoxy-3,4-dimethylbenzene

1-(Chloromethyl)-2,5-dimethoxy-3,4-dimethylbenzene

Cat. No. B8556736
M. Wt: 214.69 g/mol
InChI Key: CDQHBLILJFYEDM-UHFFFAOYSA-N
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Patent
US04746607

Procedure details

A mixture of intermediate C (5 g, 0.023 mole) and anhydrous sodium acetate (7.1 g, 0.086 mole) in glacial acetic acid (35 ml) was refluxed for 20 hours. The reaction mixture was cooled to room temperature, diluted with 50 ml of water and extracted with dichloromethane. The organic extracts were washed with saturated sodium bicarbonate solution, dried, and concentrated to yield a dark syrup, which eventually crystallized to give 5.1 g of crude 5-acetoxymethyl-1,4-dimethoxy-2,3-dimethylbenzene (intermediate D).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([O:13][CH3:14])=[C:5]([CH3:12])[C:6]([CH3:11])=[C:7]([O:9][CH3:10])[CH:8]=1.[C:15]([O-:18])(=[O:17])[CH3:16].[Na+]>C(O)(=O)C.O>[C:15]([O:18][CH2:2][C:3]1[C:4]([O:13][CH3:14])=[C:5]([CH3:12])[C:6]([CH3:11])=[C:7]([O:9][CH3:10])[CH:8]=1)(=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC=1C(=C(C(=C(C1)OC)C)C)OC
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark syrup, which
CUSTOM
Type
CUSTOM
Details
eventually crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C(=C(C(=C(C1)OC)C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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